molecular formula C9H19N B1330847 4-Isopropylcyclohexanamine CAS No. 52430-81-6

4-Isopropylcyclohexanamine

Cat. No. B1330847
CAS RN: 52430-81-6
M. Wt: 141.25 g/mol
InChI Key: MFRKYEJMLQUSJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 4,4′-isopropylidenedicyclohexanol (HBPA)-based dinitro isomers is described, which are then used to prepare copolyimides . Although this does not directly describe the synthesis of 4-Isopropylcyclohexanamine, it does indicate the type of synthetic routes that might be employed for structurally similar compounds.

Molecular Structure Analysis

The molecular and crystal structures of derivatives of cyclohexanone, which is structurally related to 4-Isopropylcyclohexanamine, have been determined by X-ray diffraction analysis . These studies reveal that the cyclohexanone ring can adopt an asymmetric chair conformation, and the presence of substituents like isopropyl groups can influence the overall molecular conformation .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-Isopropylcyclohexanamine. However, they do provide information on the reactivity of similar compounds. For example, the cyclopropanation reaction of 3-methyl-6-isopropylcyclohexanone 2-arylidene derivatives is studied, which could suggest that 4-Isopropylcyclohexanamine might also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as copolyimides containing HBPA isomer units, are discussed in terms of their solubility, thermal, mechanical, and optical properties . These properties are influenced by the presence of alicyclic diamine and bulky substituents, which could be relevant when considering the properties of 4-Isopropylcyclohexanamine .

Scientific Research Applications

  • Analytical Characterization and Biological Matrices : 4-Isopropylcyclohexanamine, as a part of psychoactive arylcyclohexylamines, has been characterized using various analytical techniques. A study by De Paoli et al. (2013) used gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for this purpose. They developed methods for qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).

  • Synthesis and Characterization of Analogues : Wallach et al. (2014) focused on the synthesis and analytical characterization of PCP analogues, including 4-Isopropylcyclohexanamine intermediates. They used mass spectrometry and NMR spectroscopy for this analysis (Wallach et al., 2014).

  • Application in Perfumery : Tentori et al. (2020) explored the use of 4-Isopropylcyclohexanol, closely related to 4-Isopropylcyclohexanamine, in the synthesis of commercial fragrances. They employed alcohol dehydrogenases for the stereoselective reduction of corresponding ketones (Tentori et al., 2020).

  • Study of Molecular and Crystal Geometries : Konieczny et al. (2018) investigated the photochemical reactivity of compounds including cyclohexanamine under different pressures, focusing on molecular and crystal geometries as factors influencing reactivity (Konieczny et al., 2018).

  • Isocyanide Chemistry and MultiComponent Reactions : Ugi et al. (2003) discussed the chemistry of isocyanides, relevant to compounds like 4-Isopropylcyclohexanamine. They highlighted its application in multicomponent reactions, widely used in industry for finding new products (Ugi et al., 2003).

  • Environmental and Industrial Applications : Lee et al. (2006) studied the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene), involving cyclohexane, which is structurally related to 4-Isopropylcyclohexanamine. Their research aimed to expand the usefulness of this polymer in medical applications (Lee et al., 2006).

  • Separation Processes : Ren et al. (2001) explored the pervaporation properties of copolyimides for the separation of benzene/cyclohexane mixtures. This research is relevant to the field of material science and chemical engineering (Ren et al., 2001).

properties

IUPAC Name

4-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRKYEJMLQUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329546
Record name 4-Isopropylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylcyclohexanamine

CAS RN

52430-81-6, 23775-42-0
Record name 4-Isopropylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Rady, AZ Hassan, HI Abd-Alla… - Asian Pacific Journal …, 2022 - ncbi.nlm.nih.gov
Objective: In this work, we represented new non-cytotoxic treatments to avoid serious side effects of current used cytotoxic anticancer drugs. These treatments can compensate in finding …
Number of citations: 7 www.ncbi.nlm.nih.gov
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
… trans-4-Isopropylcyclohexanamine was prepared from 4-isopropylcyclohexanone, following procedure C, and used without purification. H NMR (500 MHz, CDCl 3 ): δ 2.82 (br s, 2H), …
Number of citations: 7 pubs.acs.org

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